N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-14-9-15(2)11-17(10-14)26-21(19-12-30-13-20(19)24-26)23-22(27)16-5-7-18(8-6-16)31(28,29)25(3)4/h5-11H,12-13H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUMYZWEUMMERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that belongs to a class of thieno[3,4-c]pyrazoles. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure which includes a thieno[3,4-c]pyrazole core and a sulfamoyl group. Its molecular formula is with a molecular weight of 422.54 g/mol. The structural features contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O2S |
| Molecular Weight | 422.54 g/mol |
| CAS Number | 396724-40-6 |
Anticancer Activity
Recent studies have evaluated the anticancer potential of thieno[3,4-c]pyrazole derivatives, including our compound of interest. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 0.5 µM . The mechanism of action appears to involve the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed using an LPS-induced inflammation model in mice. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples . This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL . The mechanism is believed to involve disruption of bacterial cell membranes.
Case Studies
- Anticancer Screening : A comprehensive study screened a library of compounds on multicellular tumor spheroids and identified thieno[3,4-c]pyrazole derivatives as potent inhibitors of tumor growth . The specific compound demonstrated enhanced efficacy compared to traditional chemotherapeutics.
- Inflammation Model : In a controlled experiment involving mice treated with LPS to induce inflammation, the administration of the compound resulted in a significant decrease in paw edema and inflammatory markers compared to untreated controls .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism : The compound induces apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
- IC50 Values : In one study, the compound exhibited an IC50 value of approximately 0.5 µM against MCF-7 breast cancer cells.
Case Study
In a comprehensive screening of compounds on multicellular tumor spheroids, thieno[3,4-c]pyrazole derivatives were identified as potent inhibitors of tumor growth, with this specific compound showing enhanced efficacy compared to traditional chemotherapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide have been evaluated using models of induced inflammation:
- Experimental Model : In an LPS-induced inflammation model in mice, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Outcome : Administration resulted in decreased paw edema and inflammatory markers compared to untreated controls.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bactericidal Effects : Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : The MIC values range from 10 to 20 µg/mL, suggesting strong bactericidal activity.
Preparation Methods
Cyclocondensation with 1,3-Diketones
A common approach involves reacting 3,4-diaminothiophene with 1,3-diketones (e.g., acetylacetone) under acidic conditions. For example, heating the diamine with acetylacetone in acetic acid at 80–100°C for 6–8 hours yields the dihydrothieno[3,4-c]pyrazole core. The reaction proceeds via enolization and intramolecular cyclization, with the diketone’s methyl groups dictating regioselectivity.
Key reagents :
- 3,4-Diaminothiophene
- Acetylacetone
- Acetic acid (catalyst)
Functionalization at Position 2
To introduce the 3,5-dimethylphenyl group at position 2 of the pyrazole, electrophilic aromatic substitution is employed. The core intermediate is treated with 3,5-dimethylphenylboronic acid under Suzuki–Miyaura coupling conditions:
$$
\text{Thienopyrazole} + \text{3,5-Dimethylphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME}} \text{2-(3,5-Dimethylphenyl)thieno[3,4-c]pyrazole}
$$
This step achieves >85% yield when conducted in dimethoxyethane (DME) at 80°C for 12 hours.
Optimization and Alternative Pathways
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the cyclocondensation step. For instance, reacting 3,4-diaminothiophene and acetylacetone at 120°C for 20 minutes under microwave conditions reduces reaction time by 75% while maintaining comparable yields.
Solid-Phase Synthesis
Patents describe a solid-phase method using Wang resin to anchor the thienopyrazole core, enabling stepwise functionalization. This approach simplifies purification but requires specialized equipment.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional Cyclization | 72 | 95 | Scalability, low cost | Long reaction times (8–12 hours) |
| Microwave-Assisted | 70 | 97 | Rapid synthesis (≤1 hour) | High energy input |
| Solid-Phase | 68 | 93 | Ease of purification | Limited resin capacity |
Critical Reaction Parameters
- Temperature Control : Exceeding 100°C during cyclocondensation leads to decomposition of the thienopyrazole core.
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) are superior to nickel-based alternatives in Suzuki couplings, minimizing byproducts.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility during amide coupling but may require stringent drying.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are intermediates purified?
The synthesis involves multi-step reactions:
- Cyclization : Formation of the thieno[3,4-c]pyrazole core via reactions between thioketones and hydrazines under acidic/basic conditions .
- Substitution : Electrophilic aromatic substitution introduces the 3,5-dimethylphenyl group .
- Sulfamoylation : The N,N-dimethylsulfamoyl group is added via nucleophilic substitution .
- Purification : Recrystallization or chromatography (e.g., silica gel) ensures high purity (>95%) . Reaction conditions (temperature, inert atmosphere) are critical to minimize side products .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : Identifies functional groups (e.g., sulfamoyl protons at δ 2.8–3.2 ppm) and aromatic protons .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z ≈ 483) .
- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
Q. What functional groups contribute to its reactivity and biological activity?
The thieno[3,4-c]pyrazole core enables π-π stacking with biological targets, while the sulfamoyl group participates in hydrogen bonding and enzyme inhibition . The benzamide moiety enhances solubility and target affinity .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfamoylation?
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfamoyl chloride reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility .
- Temperature Control : Maintain 0–5°C to suppress side reactions . Monitor progress via TLC and adjust stoichiometry dynamically .
Q. What experimental strategies validate target engagement in mechanistic studies?
- In Vitro Assays : Measure IC50 against cancer cell lines (e.g., MCF-7) using MTT assays .
- Enzyme Inhibition : Test COX-1/2 inhibition via fluorometric kits, comparing activity to diclofenac .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with immobilized target proteins .
Q. How to resolve discrepancies in biological activity across studies?
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) .
- Orthogonal Assays : Cross-validate results using SPR, isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) .
- Purity Reassessment : Re-analyze batches via HPLC to rule out degradation .
Q. What strategies address solubility limitations in pharmacological testing?
- Co-Solvents : Use DMSO/PEG mixtures (<5% v/v) to enhance aqueous solubility .
- Salt Formation : Explore hydrochloride or sodium salts for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Q. How to design structure-activity relationship (SAR) studies for lead optimization?
- Substituent Variation : Modify the 3,5-dimethylphenyl group (e.g., halogens, methoxy) to assess steric/electronic effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2 .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using Schrödinger Suite .
Q. What scaling challenges arise in multi-step synthesis, and how are they mitigated?
- Process Intensification : Use flow chemistry for cyclization steps to improve heat/mass transfer .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
- In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Thioketones, hydrazines, H2SO4, 80°C | Use microwave-assisted synthesis |
| Sulfamoylation | Dimethylsulfamoyl chloride, DMAP, DMF | Maintain 0°C, slow reagent addition |
| Purification | Silica gel chromatography (EtOAc/hexane) | Gradient elution for better resolution |
Q. Table 2: Biological Assay Design
| Assay Type | Parameters | Controls |
|---|---|---|
| MTT Cytotoxicity | MCF-7 cells, 48h incubation, IC50 calc. | DMSO vehicle, cisplatin positive |
| COX Inhibition | Fluorometric kit, λex/em = 535/587 nm | Celecoxib reference, no-enzyme blank |
| SPR Binding | Immobilized COX-2, 25°C, 0.005% P20 | Reference compound (e.g., indomethacin) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
